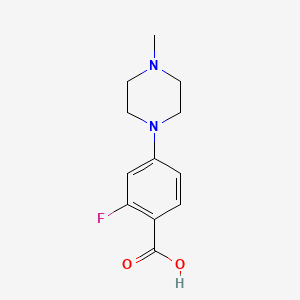

2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid

描述

X-ray Diffraction Analysis

While specific X-ray diffraction data for this compound is not extensively documented in current literature, analyses of related fluorinated benzoic acid derivatives provide insights into likely structural features. Crystallographic studies of fluorinated benzoic acids typically reveal planar or near-planar conformations of the aromatic ring system, with the carboxylic acid group generally coplanar with the benzene ring to facilitate resonance stabilization.

The presence of the fluorine atom in the ortho position relative to the carboxylic acid group in this compound likely induces specific electronic effects that influence bond angles and lengths. Fluorine, being highly electronegative, typically forms bonds with carbon that are shorter than standard carbon-carbon bonds, which would be observable in precise crystallographic measurements.

Related structures such as 4-fluoro-2-(phenylamino)benzoic acid have been analyzed using synchrotron radiation for precise determination of structural parameters, suggesting similar high-resolution techniques would be valuable for the title compound.

Unit Cell Parameters and Space Group Determination

While specific unit cell parameters for crystalline this compound are not directly reported in the available literature, analogous fluorinated benzoic acid compounds typically crystallize in triclinic, monoclinic, or orthorhombic crystal systems depending on substituent patterns and packing forces.

For comparison, the related compound 4-fluoro-2-(phenylamino)benzoic acid crystallizes in a triclinic system with space group P1, displaying the following unit cell parameters:

Table 2: Unit Cell Parameters of Related Fluorinated Benzoic Acid

| Parameter | Value |

|---|---|

| a | 9.9550(3) Å |

| b | 10.0060(3) Å |

| c | 11.3320(4) Å |

| α | 89.4150(14)° |

| β | 78.0130(14)° |

| γ | 78.9010(14)° |

| Volume | 1082.99(6) ų |

| Z | 4 |

Such parameters provide a reference point for understanding how this compound might pack in a crystal lattice, although the piperazine substituent would significantly alter packing compared to the phenylamino group.

For precise determination of the crystal structure of this compound, techniques such as single-crystal X-ray diffraction would need to be employed, potentially using advanced methods like serial femtosecond crystallography with X-ray free electron lasers for challenging crystals, as has been done with other complex organic structures.

Conformational Analysis of Piperazine Substituent

The piperazine ring in this compound introduces interesting conformational features to the overall molecular structure. The six-membered piperazine ring typically adopts a chair conformation, which is energetically favorable for saturated heterocyclic systems.

The methyl substituent on the piperazine ring at the 4-position (distal to the attachment point on the benzene ring) would preferentially occupy an equatorial position to minimize steric interactions. This configuration affects the overall molecular geometry and influences intermolecular interactions in crystal packing.

The connection between the piperazine ring and the aromatic system occurs through a carbon-nitrogen bond, which allows for some degree of rotational freedom. However, resonance effects between the nitrogen lone pair and the aromatic system may partially restrict this rotation, potentially leading to preferential conformations where the piperazine ring is oriented to maximize orbital overlap with the π-system of the benzene ring.

Computational studies on related compounds suggest that the nitrogen atom of the piperazine ring directly attached to the aromatic system (N1 position) adopts an sp² hybridization character due to conjugation with the aromatic ring, while the distal nitrogen (N4, bearing the methyl group) maintains a more pronounced sp³ character. This differential hybridization influences the overall shape of the molecule and its potential for intermolecular interactions.

The presence of the fluorine atom at the ortho position relative to the attachment point of the piperazine may also induce specific conformational preferences through electronic effects or potential intramolecular interactions with the piperazine hydrogens.

Hydrogen Bonding Networks in Solid-State Structures

The solid-state structure of this compound is expected to feature extensive hydrogen bonding networks due to the presence of multiple hydrogen bond donors and acceptors. The carboxylic acid group serves as both a hydrogen bond donor (through the hydroxyl hydrogen) and acceptor (through the carbonyl oxygen).

In crystalline carboxylic acids, a common motif is the formation of dimeric structures through pair-wise hydrogen bonding between carboxyl groups. This arrangement, known as a carboxylic acid dimer, involves two O—H⋯O hydrogen bonds in a cyclic arrangement, creating an R₂²(8) graph-set motif according to Etter's notation.

The nitrogen atoms in the piperazine ring can function as hydrogen bond acceptors, potentially forming hydrogen bonds with water molecules in hydrated crystal forms or with neighboring molecules through C—H⋯N interactions. The fluorine atom, while not a strong hydrogen bond acceptor, can participate in weak C—H⋯F interactions that contribute to crystal packing stability.

Based on studies of related structures, potential hydrogen bonding patterns in crystalline this compound might include:

- Carboxylic acid dimers through O—H⋯O hydrogen bonds

- C—H⋯O interactions involving the carbonyl oxygen and aromatic or piperazine hydrogens

- C—H⋯N interactions with the piperazine nitrogen atoms

- Weak C—H⋯F interactions involving the fluorine atom

These hydrogen bonding networks would collectively determine the three-dimensional arrangement of molecules in the crystal lattice and influence physical properties such as melting point, solubility, and crystal morphology.

In related fluorinated benzoic acid derivatives, hydrogen bonding networks have been observed to create layered structures with alternating hydrophilic and hydrophobic regions, which might also occur in the crystal packing of this compound.

The presence of the relatively large piperazine substituent likely disrupts close packing that might otherwise occur with simpler benzoic acid derivatives, potentially creating void spaces or channels within the crystal structure that could accommodate solvent molecules in solvated crystal forms.

属性

IUPAC Name |

2-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEGQNMSWXCGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Nucleophilic Substitution on Fluorobenzoic Acid Derivatives

One common approach involves nucleophilic aromatic substitution (SNAr) of a fluorinated benzoic acid derivative with N-methylpiperazine. This method exploits the electron-withdrawing effect of the carboxylic acid group and fluorine to facilitate substitution at the 4-position.

- Starting Material: 2-fluoro-4-halobenzoic acid or related activated derivatives.

- Nucleophile: N-methylpiperazine.

- Solvents: High boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or anisole are preferred to ensure good solubility and reaction rates.

- Temperature: Typically 80–150 °C, often optimized around 115–130 °C for best yields.

- Reaction Time: Several hours (e.g., 12 hours) under reflux or controlled heating.

This reaction leads to substitution of the halogen or fluorine with the piperazinyl group, yielding the target compound or its immediate precursor.

Multi-Step Synthesis via Benzamide Intermediates

Another approach involves a multi-step sequence starting from 2-fluoro-4-nitrotoluene or 2-fluoro-4-nitrobenzoic acid derivatives:

- Step 1: Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid using potassium permanganate.

- Step 2: Conversion of 2-fluoro-4-nitrobenzoic acid to the acid chloride using thionyl chloride.

- Step 3: Amination with methylamine gas to form 4-amino-2-fluoro-N-methylbenzamide.

- Step 4: Catalytic hydrogenation (Pd/C) to reduce the nitro group to the amine, facilitating further transformations toward the piperazinyl derivative.

This method is noted for its clean process and high yields (up to 98% in hydrogenation step), with environmentally friendly aspects such as catalyst and solvent recycling.

Preparation of 4-(4-Methylpiperazinomethyl)benzoic Acid Derivatives

Though slightly different in substitution pattern, the preparation of 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride shares similarities with the target compound's synthesis:

- Key Reaction: Alkylation of 4-bromomethylbenzoic acid with N-methylpiperazine in n-butanol.

- Base: Potassium carbonate to deprotonate and facilitate nucleophilic substitution.

- Purification: Acid-base extraction followed by pH adjustment with isopropanolic hydrochloride to precipitate the dihydrochloride salt.

- Yield and Purity: Purification steps yield >99% pure product with low inorganic salt content (<0.5% sulphated ash).

This method highlights the importance of controlled pH and solvent extraction to achieve high purity, which is critical for pharmaceutical intermediates.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- Solvent Choice: High boiling polar aprotic solvents like DMSO and DMF are preferred for nucleophilic aromatic substitution due to their ability to dissolve both reactants and withstand high temperatures without decomposition.

- Temperature Control: Reaction temperature critically affects substitution efficiency; temperatures around 115–130 °C optimize yield without excessive side reactions.

- Purification Techniques: Recrystallization from acetonitrile or acid-base extraction followed by pH adjustment are effective in removing impurities and obtaining high-purity products suitable for pharmaceutical applications.

- Environmental Considerations: The multi-step method involving oxidation and catalytic hydrogenation emphasizes green chemistry principles by minimizing waste and enabling catalyst recycling.

- Impurity Control: Specific impurities such as quaternary salt impurities and inorganic salts are controlled below 0.2% and 0.5% respectively in the final product through careful purification.

化学反应分析

Types of Reactions

2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

科学研究应用

Medicinal Chemistry

2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid has been explored for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the development of various therapeutic agents, particularly those targeting protein kinases, which are crucial in the treatment of cancer and other diseases associated with dysregulated kinase activity .

Case Study: Kinase Inhibitors

Research has indicated that derivatives of this compound can act as effective inhibitors of specific kinases. For instance, studies have shown that modifications to the piperazine ring can enhance selectivity and potency against certain cancer cell lines .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It is utilized in various reactions to create more complex molecules, including:

- Nucleophilic Substitution Reactions : The fluorine atom can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.

- Coupling Reactions : It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds essential for constructing complex organic frameworks .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Fluorine atom replaced by nucleophiles |

| Coupling Reactions | Forms carbon-carbon bonds via palladium-catalyzed processes |

| Oxidation/Reduction | Can be oxidized to quinones or reduced to amines |

Industrial Applications

In addition to its pharmaceutical applications, this compound is used in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a useful intermediate in the synthesis of compounds used in agriculture and materials science .

作用机制

The mechanism of action of 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and piperazine ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic processes .

相似化合物的比较

Key Findings :

- The position of the fluorine atom significantly impacts electronic distribution.

- Piperazinyl substitution at C4 (as in the target compound) optimizes spatial arrangement for interactions with biological targets, whereas C2 substitution may hinder access to hydrophobic pockets .

Heterocyclic Substitutions Beyond Piperazine

Replacing the piperazinyl group with other heterocycles alters solubility and target selectivity:

Key Findings :

- Pyrrolidine analogs (e.g., CAS 1197193-14-8) exhibit lower basicity due to the absence of a secondary amine, which may reduce solubility in acidic environments .

- Pyrazole-substituted derivatives (e.g., compound 14c in ) demonstrate higher yields in coupling reactions (94% vs. 84–92% for other analogs), suggesting superior synthetic accessibility .

Non-Heterocyclic Substituents

Substituents such as trifluoromethyl or alkyl groups modify lipophilicity and metabolic stability:

生物活性

2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid (CAS Number: 948018-61-9) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom at the 2-position and a piperazine moiety at the 4-position of the benzoic acid structure. Its linear formula is C12H15FN2O2, indicating the presence of two nitrogen atoms, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been shown to exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 0.12 |

| Staphylococcus aureus | 0.25 |

| Bacillus subtilis | 0.15 |

| Pseudomonas aeruginosa | 0.20 |

These results indicate that the compound possesses potent antibacterial properties, comparable to established antibiotics such as ciprofloxacin and levofloxacin .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives of benzoic acid with piperazine substituents can inhibit anti-apoptotic proteins such as Bcl-2, which are overexpressed in various cancers.

Case Study: Inhibition of Bcl-2 Family Proteins

In a study examining the binding affinity of various compounds to Bcl-2 family proteins, this compound demonstrated significant selectivity towards Mcl-1 and Bfl-1 proteins, with binding affinities improving compared to previously studied compounds .

Table 2: Binding Affinities to Bcl-2 Family Proteins

| Compound | Mcl-1 Binding Affinity (µM) | Bfl-1 Binding Affinity (µM) |

|---|---|---|

| Compound A | 5.0 | 6.0 |

| 2-Fluoro-4-(4-methyl-piperazinyl)benzoic acid | 3.5 | 4.0 |

These findings suggest that this compound could be a promising candidate for further development in cancer therapy due to its ability to modulate key apoptotic pathways.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. Molecular docking studies have indicated that the piperazine ring enhances binding affinity to target proteins, potentially increasing the compound's efficacy .

常见问题

Q. What are the standard synthetic routes for preparing 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid, and what key reaction conditions should be considered?

- Methodological Answer: The synthesis typically involves three stages:

Acid chloride formation : React 2-fluorobenzoic acid with thionyl chloride (SOCl₂) at elevated temperatures (~100°C) to generate 2-fluorobenzoyl chloride .

Piperazine coupling : React the acid chloride with 4-methylpiperazine in ethanol under reflux (12–24 hours) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Stoichiometric excess of piperazine (2:1 molar ratio) improves yield .

Purification : Use silica gel column chromatography with ethyl acetate/petroleum ether (1:1) to isolate the product. Yield optimization requires careful control of reaction time and solvent polarity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine at position 2, piperazinyl at position 4). Aromatic proton splitting patterns distinguish regioisomers .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>97% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 267.1) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph identification .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between 2-fluorobenzoic acid derivatives and 4-methylpiperazine in the synthesis of this compound?

- Methodological Answer:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance coupling efficiency in inert atmospheres .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require rigorous drying to avoid side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >90% yield .

Q. What strategies are employed to resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound derivatives across different studies?

- Methodological Answer:

- Polymorph analysis : Differential Scanning Calorimetry (DSC) and X-ray diffraction identify crystalline forms. For example, a triclinic crystal system (space group P1) may exhibit a lower melting point (187–190°C) compared to monoclinic forms .

- Impurity profiling : LC-MS detects trace byproducts (e.g., unreacted 4-methylpiperazine) that depress melting points .

- Solubility studies : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for biological assays, ethanol for crystallization) .

Q. In structure-activity relationship (SAR) studies, how does the spatial arrangement of the fluorine atom and piperazinyl group influence biological activity?

- Methodological Answer:

- Fluorine positioning : Ortho-substitution (position 2) enhances metabolic stability compared to para-substituted analogs, as shown in receptor-binding assays for CNS targets .

- Piperazinyl modifications : N-methylation reduces basicity, improving blood-brain barrier penetration. Comparative studies using ³H-labeled analogs quantify binding affinity shifts (e.g., ΔKd = 0.5 nM for methyl vs. ethyl substituents) .

- Computational modeling : Molecular docking (AutoDock Vina) predicts steric clashes with GABAA receptors when the piperazinyl group adopts axial conformations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer:

- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) to rule out batch-to-batch variability .

- Metabolite screening : LC-MS/MS identifies active metabolites (e.g., demethylated piperazinyl derivatives) that may contribute to observed discrepancies .

- Orthogonal assays : Confirm hits using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。